REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[C:9](I)[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH3:12].C(N(CC)CC)C.[CH3:20][CH:21]([OH:24])[C:22]#[CH:23]>O1CCOCC1.[Cu]I>[Cl:1][C:2]1[N:10]=[C:9]([C:23]#[C:22][CH:21]([OH:24])[CH3:20])[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH3:12]
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Name
|
|
Quantity
|
6.8 g
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Type
|
reactant
|
Smiles
|
ClC1=C2N=CN(C2=NC(=N1)I)C
|
Name
|
bis-triphenylphosphine palladium dichloride
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Quantity
|
811 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.9 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.1 mL
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Type
|
reactant
|
Smiles
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CC(C#C)O
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Name
|
|
Quantity
|
93 mL
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Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
CuI
|
Quantity
|
454 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
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The reaction mixture was stirred at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Type
|
ADDITION
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Details
|
Water (50 ml) was added to the dark residue
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with DCM (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (DCM/MeOH: 94/6)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C2N=CN(C2=NC(=N1)C#CC(C)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |